molecular formula C9H12F3NO2 B2739703 Tert-butyl 2-amino-2-(trifluoromethyl)but-3-ynoate CAS No. 2248331-43-1

Tert-butyl 2-amino-2-(trifluoromethyl)but-3-ynoate

Cat. No.: B2739703
CAS No.: 2248331-43-1
M. Wt: 223.195
InChI Key: HHXGEVJQUNOUOJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tert-butyl 2-amino-2-(trifluoromethyl)but-3-ynoate is an organic compound that contains a trifluoromethyl group, which is known for its unique chemical properties

Preparation Methods

Synthetic Routes and Reaction Conditions

One of the practical methods for synthesizing tert-butyl 2-amino-2-(trifluoromethyl)but-3-ynoate involves the decarboxylative cross-coupling of N-hydroxyphthalimide esters with tert-butyl 2-(trifluoromethyl)acrylate. This reaction is driven by the photochemical activity of electron donor-acceptor complexes formed by the non-covalent interaction between a Hantzsch ester and a redox-active ester .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the synthesis methods used in laboratory settings can be adapted for larger-scale production. The use of cost-effective reaction systems and rich functional group tolerance makes these methods suitable for industrial applications.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 2-amino-2-(trifluoromethyl)but-3-ynoate undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different products.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: The trifluoromethyl group can participate in substitution reactions, leading to the formation of new compounds.

Common Reagents and Conditions

Common reagents used in the reactions involving this compound include oxidizing agents, reducing agents, and various catalysts. The reaction conditions often involve specific temperatures, solvents, and pH levels to achieve the desired outcomes.

Major Products Formed

The major products formed from the reactions of this compound depend on the type of reaction and the reagents used. For example, oxidation reactions may yield different oxidized derivatives, while substitution reactions can produce a variety of substituted compounds.

Scientific Research Applications

Tert-butyl 2-amino-2-(trifluoromethyl)but-3-ynoate has several scientific research applications, including:

    Chemistry: The compound is used in the synthesis of other fluorine-containing compounds, which are valuable in various chemical reactions and processes.

    Biology: It is studied for its potential biological activities and interactions with biomolecules.

    Medicine: The trifluoromethyl group is known for its pharmacological properties, making this compound a candidate for drug development and medicinal chemistry.

    Industry: The compound’s unique chemical properties make it useful in industrial applications, such as the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-butyl 2-amino-2-(trifluoromethyl)but-3-ynoate involves its interaction with molecular targets and pathways. The trifluoromethyl group can influence the compound’s reactivity and interactions with other molecules, leading to various chemical and biological effects. The specific pathways and targets depend on the context of its use, such as in chemical reactions or biological systems.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to tert-butyl 2-amino-2-(trifluoromethyl)but-3-ynoate include other trifluoromethyl-containing compounds, such as:

  • Trifluoromethylbenzene
  • Trifluoromethylpyridine
  • Trifluoromethylphenol

Uniqueness

This compound is unique due to its specific structure, which combines a trifluoromethyl group with an amino and alkyne functional group. This combination imparts distinct chemical properties and reactivity, making it valuable for various applications in scientific research and industry.

Properties

IUPAC Name

tert-butyl 2-amino-2-(trifluoromethyl)but-3-ynoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12F3NO2/c1-5-8(13,9(10,11)12)6(14)15-7(2,3)4/h1H,13H2,2-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHXGEVJQUNOUOJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C(C#C)(C(F)(F)F)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12F3NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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